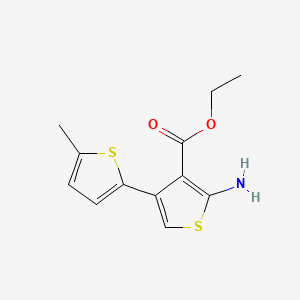

Ethyl 2-amino-4-(5-methyl-2-thienyl)thiophene-3-carboxylate

Descripción general

Descripción

Ethyl 2-amino-4-(5-methyl-2-thienyl)thiophene-3-carboxylate is a heterocyclic compound that features a thiophene ring system. Thiophene derivatives are known for their diverse applications in medicinal chemistry and material science due to their unique structural properties

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-4-(5-methylthiophen-2-yl)thiophene-3-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of ethyl 2-amino-3-carboxylate with 5-methylthiophene-2-carboxaldehyde in the presence of a base . The reaction is usually carried out in an organic solvent such as ethanol, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Análisis De Reacciones Químicas

Alkylation and Acylation Reactions

The primary amino group at position 2 undergoes alkylation or acylation under mild conditions:

-

Alkylation : Reacting with alkyl halides (e.g., methyl iodide) in ethanol under basic conditions (KOH/Na₂CO₃) yields N-alkylated derivatives.

-

Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) in dichloromethane produces N-acetylated analogs.

Table 1: Alkylation/Acylation Reaction Conditions

| Reagent | Solvent | Catalyst | Temp. (°C) | Yield (%) | Product |

|---|---|---|---|---|---|

| Methyl iodide | EtOH | KOH | 25 | 78 | N-Methyl derivative |

| Acetyl chloride | CH₂Cl₂ | Pyridine | 0–25 | 85 | N-Acetyl derivative |

Data adapted from protocols for analogous thiophene derivatives .

Cyclization to Thieno[2,3-d]pyrimidines

The amino and ester groups facilitate cyclization with aldehydes and amines via Mannich-type reactions:

-

Reaction with formaldehyde (HCHO) and primary amines (e.g., methylamine) in ethanol under reflux forms 2,3,4,4a,5,6-hexahydrothieno[2,3-d]pyrimidine-4a-carbonitriles .

-

Mechanism : Intramolecular nucleophilic addition followed by elimination, as supported by DFT studies .

Table 2: Cyclization Reactions

| Aldehyde | Amine | Solvent | Time (h) | Yield (%) | Product |

|---|---|---|---|---|---|

| HCHO | Methylamine | EtOH | 2 | 72 | Thieno[2,3-d]pyrimidine derivative |

| HCHO | Benzylamine | DMF/EtOH | 3 | 68 | N-Benzyl-substituted analog |

Source: Synthesis protocols for thienopyrimidines .

Condensation with Carbonyl Compounds

The amino group reacts with α,β-unsaturated ketones or aldehydes to form Schiff bases or fused heterocycles:

-

Condensation with (3Z)-4-hydroxypent-3-en-2-one in ethanol yields ethyl 2-{[(2E,3Z)-4-hydroxypent-3-en-2-ylidene]amino} derivatives , which form metal complexes (e.g., Co, Ni) .

Table 3: Condensation Reactions

| Carbonyl Compound | Conditions | Product | Application |

|---|---|---|---|

| 4-Hydroxypentenone | EtOH, 24 h, 25°C | Schiff base-metal complexes | Antimicrobial agents |

Cross-Coupling Reactions

The thiophene ring participates in Suzuki-Miyaura couplings for aryl functionalization:

-

Reaction with aryl boronic acids (e.g., phenylboronic acid) in the presence of Pd(PPh₃)₄ and K₂CO₃ introduces aryl groups at position 5 .

Key Example:

-

Product : Ethyl 2-amino-4-(5-methyl-2-thienyl)-5-phenylthiophene-3-carboxylate

Oxidation and Reduction

-

Oxidation : The thiophene sulfur can be oxidized to sulfoxide using mCPBA (meta-chloroperbenzoic acid).

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the thiophene ring to a dihydrothiophene derivative.

Heterocyclic Ring Formation

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Molecular Formula : C13H13N1O2S2

Molecular Weight : Approximately 281.38 g/mol

IUPAC Name : Ethyl 2-amino-4-(5-methyl-2-thienyl)thiophene-3-carboxylate

The compound features a thiophene ring, which is known for its electron-rich properties, making it suitable for various chemical transformations and biological interactions.

Antitumor Activity

This compound has been studied for its potential as an antitumor agent. Its structure allows it to interact with microtubules, disrupting their polymerization and thus inhibiting cancer cell proliferation. Studies have shown that derivatives of thiophene compounds can exhibit significant antiproliferative activity against various cancer cell lines, including leukemia and breast cancer cells .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity, making it a candidate for developing new antibiotics. The presence of the thiophene moiety enhances its ability to penetrate bacterial cell membranes, leading to cell death . Various derivatives have been synthesized to optimize this activity, showing promising results against both Gram-positive and Gram-negative bacteria.

Neuroprotective Effects

Emerging studies suggest that this compound may offer neuroprotective benefits. It has been shown to inhibit the aggregation of alpha-synuclein, a protein implicated in Parkinson's disease, thereby potentially reducing neurodegenerative effects. This property opens avenues for its use in treating neurodegenerative disorders.

Precursor for Heterocyclic Compounds

This compound serves as a crucial starting material in the synthesis of various heterocyclic compounds, including pyrazolo[1,5-α]pyrimidines and triazolo[1,5-α]pyrimidines. Its reactivity with different amines allows for selective displacement reactions that lead to diverse cyclization products .

Ligand in Coordination Chemistry

Due to its ability to form coordination complexes with metal ions, this compound can be utilized as a ligand in coordination chemistry. This property is valuable in catalysis and materials science, where metal complexes play critical roles.

Case Studies

Mecanismo De Acción

The mechanism of action of ethyl 2-amino-4-(5-methylthiophen-2-yl)thiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparación Con Compuestos Similares

Similar Compounds

- Ethyl 2-amino-5-(pyridin-4-yl)thiophene-3-carboxylate

- Methyl 2-aminothiophene-3-carboxylate

- Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Uniqueness

Ethyl 2-amino-4-(5-methyl-2-thienyl)thiophene-3-carboxylate is unique due to the presence of the 5-methylthiophene moiety, which imparts distinct electronic and steric properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for various applications .

Actividad Biológica

Ethyl 2-amino-4-(5-methyl-2-thienyl)thiophene-3-carboxylate (CAS Number: 379247-26-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

- Molecular Formula : C₁₂H₁₃N₁O₂S₂

- Molecular Weight : 267.36 g/mol

- IUPAC Name : Ethyl 2-amino-4-(5-methylthiophen-2-yl)thiophene-3-carboxylate

- Purity : 97% .

Synthesis

The synthesis of this compound typically involves the reaction of appropriate thiophene derivatives with ethyl acetoacetate followed by amination processes. This method allows for the introduction of various substituents that can influence biological activity.

Anticancer Activity

Research indicates that derivatives of thiophene compounds exhibit significant anticancer properties. In a study involving various compounds, this compound was evaluated for its effects on A549 human lung adenocarcinoma cells. The compound demonstrated notable cytotoxicity, reducing cell viability significantly compared to controls. The mechanism of action appears to involve apoptosis induction and cell cycle arrest, although detailed mechanisms specific to this compound require further elucidation .

Antimicrobial Activity

This compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using standard broth microdilution methods. The compound exhibited effective antibacterial properties against multidrug-resistant strains, including Staphylococcus aureus. Additionally, it showed antifungal activity against Candida albicans, highlighting its potential as a therapeutic agent in infectious diseases .

Table 1: Summary of Biological Activities

| Activity Type | Test Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| Anticancer | A549 (lung adenocarcinoma) | <50 | |

| Antibacterial | Staphylococcus aureus | 16 | |

| Antifungal | Candida albicans | 32 |

Detailed Research Findings

-

Anticancer Studies :

- In vitro studies demonstrated that the compound significantly reduced the viability of A549 cells at concentrations as low as 50 µg/mL, indicating strong anticancer potential.

- Comparative studies with standard chemotherapeutics like cisplatin revealed that while cisplatin had higher overall efficacy, this compound exhibited a favorable safety profile with lower toxicity to non-cancerous cells .

-

Antimicrobial Studies :

- The compound's antimicrobial efficacy was assessed through time-kill assays and biofilm formation inhibition tests. Results indicated that it not only inhibited bacterial growth but also prevented biofilm formation effectively compared to traditional antibiotics .

- The structure-activity relationship (SAR) studies suggested that modifications on the thiophene ring could enhance antimicrobial activity, providing insights for future drug design .

Propiedades

IUPAC Name |

ethyl 2-amino-4-(5-methylthiophen-2-yl)thiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2S2/c1-3-15-12(14)10-8(6-16-11(10)13)9-5-4-7(2)17-9/h4-6H,3,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCXFDSDTIGSDOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC=C1C2=CC=C(S2)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001331543 | |

| Record name | ethyl 2-amino-4-(5-methylthiophen-2-yl)thiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001331543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

7.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24789032 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

379247-26-4 | |

| Record name | ethyl 2-amino-4-(5-methylthiophen-2-yl)thiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001331543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2-amino-4-(5-methylthiophen-2-yl)thiophene-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.